Methyl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methylating Agent

- Protein and Nucleic Acid Modification: Methyl sulfate can be used to methylate specific functional groups within proteins and nucleic acids. This process can alter their activity, stability, and recognition by other molecules. Researchers utilize methyl sulfate to study protein function, gene regulation, and epigenetic modifications [].

Precursor for Sulfate Esters

Synthesis of Biomolecules

Methyl sulfate serves as a starting material for the synthesis of various sulfate esters, which are essential biomolecules found in nature. These esters play crucial roles in cell signaling, metabolism, and other biological processes.

Model Systems for Sulfate Esterification Reactions

Methyl sulfate is often employed in studying the mechanisms of sulfate esterification reactions. Researchers use it to develop new catalysts and optimize reaction conditions for the synthesis of complex sulfate esters [].

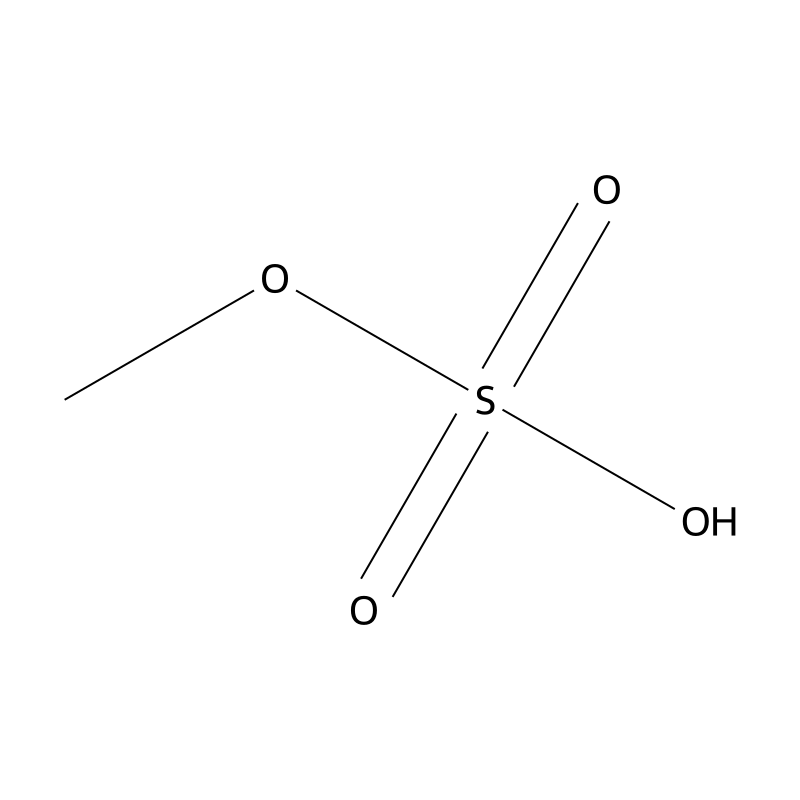

Methyl sulfate, also known as methyl hydrogen sulfate or monomethyl sulfate, is an alkyl sulfate with the molecular formula . It is characterized by its structure, which includes a methyl group attached to a sulfate moiety. This compound is a colorless, oily liquid that is soluble in water and has various industrial applications. Methyl sulfate serves as an important intermediate in organic synthesis and is particularly noted for its role as a methylating agent.

- Methylation Reactions: It acts as a methylating agent, transferring a methyl group to nucleophiles such as alcohols, amines, and thiols.

- Example reaction:

- Example reaction:

- Hydrolysis: Methyl sulfate can hydrolyze to form methyl bisulfate and methanol:

- Oxidation Reactions: Under certain conditions, it can be oxidized to produce sulfate radical anions, contributing to secondary atmospheric chemistry .

Methyl sulfate can be synthesized through various methods:

- Reaction of Methanol with Sulfur Trioxide:

- This method involves the direct reaction of methanol with sulfur trioxide at low temperatures.

- Reaction:

- From Methyl Chlorosulfate:

- Methyl chloride can react with sulfuric acid or sulfur trioxide to yield methyl sulfate.

- Reaction:

Methyl sulfate has various applications across different fields:

- Organic Synthesis: It is widely used as a methylating agent in the synthesis of pharmaceuticals and agrochemicals.

- Cellulose Derivatives Production: Methyl sulfate is employed in the production of water-soluble cellulose derivatives through reactions with cellulose .

- Chemical Intermediates: It serves as an intermediate in the synthesis of other important chemicals, including dimethyl sulfate and methyl bisulfate .

Research has explored the interactions of methyl sulfate with various biological molecules. Its methylating properties can modify nucleic acids and proteins, potentially leading to mutagenic effects. Studies have indicated that exposure to methyl sulfate can result in DNA damage and alterations in gene expression due to its reactivity with nucleophilic sites .

Methyl sulfate shares similarities with other alkyl sulfates but differs in its specific structure and reactivity. Below is a comparison with related compounds:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Dimethyl Sulfate | A strong alkylating agent used extensively in organic synthesis; more toxic than methyl sulfate. | |

| Methyl Bisulfate | An intermediate in the hydrolysis of dimethyl sulfate; less reactive than methyl sulfate. | |

| Ethyl Sulfate | Similar reactivity but involves an ethyl group instead of a methyl group; used similarly in reactions. |

Methyl sulfate's unique position as a monomethyl ester of sulfuric acid allows it to participate effectively in specific chemical transformations while maintaining distinct properties that differentiate it from other alkyl sulfates .

| Method | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Esterification of sulfuric acid with methanol | H₂SO₄ + CH₃OH → CH₃OSO₃H + H₂O | Nearly quantitative within 45 min | Enovatia study (2011) |

| Reaction of methanol and methyl chlorosulfonate | Reaction in controlled conditions | Variable | Levaillant, Simon (1919) |

| Reaction of sulfur trioxide and methanol below 0°C | Temperature maintained below 0°C | High yield | Chamberlain et al. (1946) |

| Distillation of methyl hydrogen sulfate | 2 CH₃HSO₄ → H₂SO₄ + (CH₃)₂SO₄ | Moderate | Various sources |

Research findings indicate that the choice of synthesis route significantly impacts the purity of the final product [7]. For instance, the esterification method typically produces methyl sulfate with purity levels exceeding 99%, while other methods may require additional purification steps to achieve comparable results [7] [8]. The reaction time, temperature control, and reagent ratios are critical parameters that influence both yield and purity across all synthesis routes [22].

Industrial Production Techniques

Industrial production of methyl sulfate employs several techniques that have been optimized for large-scale manufacturing, balancing efficiency, cost-effectiveness, and environmental considerations [6]. These methods differ from laboratory-scale approaches primarily in their continuous operation capabilities, specialized equipment requirements, and waste management systems [6] [10].

The most widely implemented industrial technique involves the continuous reaction of dimethyl ether with sulfur trioxide, represented by the chemical equation: (CH₃)₂O + SO₃ → (CH₃)₂SO₄ [10]. This process is preferred in industrial settings due to its efficiency and scalability, allowing for consistent production of high-quality methyl sulfate [10] [6]. The reaction proceeds under carefully controlled conditions to maximize yield while minimizing unwanted side reactions [6].

Another significant industrial production method utilizes dehydrated etherification of vaporized methanol using composite acid catalysts [10]. This technique first generates dimethyl ether gas, which after purification, reacts with dimethyl sulfate rich solution that has absorbed sulfur trioxide [10]. The resulting crude product undergoes reduced pressure distillation to obtain the final methyl sulfate product [10]. This approach is particularly suitable for small and medium-sized methanol or sulfuric acid production enterprises [10] [6].

The traditional sulfuric acid-methanol method, while still employed in some facilities, has been identified as having higher consumption of raw materials and more significant environmental impacts [10]. This has led to the development of improved techniques such as composite acid catalytic dehydration, which addresses these concerns by reducing resource consumption and pollution generation [10] [7].

Table 2: Industrial Production Techniques for Methyl Sulfate

| Production Method | Process Description | Advantages/Disadvantages | Source |

|---|---|---|---|

| Continuous reaction of dimethyl ether with sulfur trioxide | (CH₃)₂O + SO₃ → (CH₃)₂SO₄ | Efficient and preferred in industry | Multiple sources |

| Dehydrated etherification of vaporized methanol | Using composite acid catalyst to generate dimethyl ether gas | Suitable for small and medium-sized enterprises | CN101654420A patent |

| Sulfuric acid-methanol method | Traditional method with high consumption of raw materials | More serious production pollution | CN101654420A patent |

| Composite acid through catalytic dehydration | Addresses high consumption and pollution issues | Improved efficiency, reduced environmental impact | CN101654420A patent |

Industrial production of methyl sulfate requires specialized equipment including reaction vessels capable of handling corrosive materials, precise temperature control systems, and distillation columns for product purification [6]. The manufacturing process typically operates continuously rather than in batches, allowing for more efficient resource utilization and consistent product quality [6] [27]. Modern facilities incorporate automated monitoring and control systems to maintain optimal reaction conditions and ensure product specifications are consistently met [27].

Research into industrial production techniques continues to focus on improving catalyst efficiency, reducing energy consumption, and minimizing environmental impact [6] [10]. Recent advancements include the development of more selective catalysts that increase methyl sulfate yield while reducing byproduct formation, as well as process intensification strategies that decrease the overall footprint of production facilities [10] [7].

Byproduct Management in Methylation Reactions

The production of methyl sulfate, particularly in methylation reactions, generates several byproducts that require careful management to ensure process efficiency, product purity, and environmental compliance [7]. Effective byproduct management strategies have been developed to address these challenges, focusing on conversion, recovery, or safe disposal of unwanted reaction products [7] [10].

Sulfur dioxide (SO₂) represents a significant byproduct in methyl sulfate production, typically present at concentrations around 200 parts per million in crude product [7]. Management of this byproduct involves oxidation with hydrogen peroxide (H₂O₂) in the presence of catalysts such as manganese dioxide or calcium oxide [7]. The reaction is typically conducted at temperatures between 35-55°C for 2.5-4.0 hours, effectively reducing sulfur dioxide content to levels below 20 parts per million [7]. This oxidation process converts sulfur dioxide to sulfuric acid, which can be neutralized or potentially recycled back into the production process [7] [10].

Dimethyl sulfite ((CH₃O)₂SO) presents another challenge in methylation reactions, with concentrations often exceeding 450 parts per million in untreated methyl sulfate [7]. This byproduct can cause quality issues including unpleasant odors in downstream products [7]. Similar to sulfur dioxide management, dimethyl sulfite is treated through oxidation with hydrogen peroxide and appropriate catalysts, reducing its concentration to approximately 30 parts per million [7]. The oxidation converts dimethyl sulfite to less problematic compounds that do not negatively impact product quality [7] [10].

Water generated during methylation reactions poses a particular challenge as its presence can lead to hydrolysis of methyl sulfate, resulting in decreased product purity and increased acidity [7]. Water management typically involves the use of desiccants for absorption, with drying periods of 36-48 hours [7]. Common desiccants include molecular sieves, which can be filtered out after the drying process is complete [7]. Effective water removal prevents the muddiness of methyl sulfate and maintains product stability during storage and transport [7] [22].

Table 3: Byproduct Management in Methylation Reactions

| Byproduct | Management Method | Process Conditions | Effectiveness |

|---|---|---|---|

| Sulfur dioxide (SO₂) | Oxidation with H₂O₂ and catalyst | Temperature: 35-55°C, Reaction time: 2.5-4.0 hours | Reduces SO₂ content to ≤20ppm |

| Dimethyl sulfite ((CH₃O)₂SO) | Oxidation with H₂O₂ and catalyst | Temperature: 35-55°C, Reaction time: 2.5-4.0 hours | Reduces (CH₃O)₂SO content to ≤30ppm |

| Water (H₂O) | Absorption using desiccants | Drying: 36-48 hours | Prevents hydrolysis and muddiness |

| Methyl hydrogen sulfate (CH₃HSO₄) | Recycling into production process | Various conditions | Improves overall yield |

Methyl hydrogen sulfate (CH₃HSO₄), another common byproduct, can be recycled back into the production process, improving overall resource efficiency [26]. This recycling approach aligns with green chemistry principles by reducing waste and maximizing the utilization of starting materials [26] [28]. The recovery and reuse of methyl hydrogen sulfate contribute to more sustainable production practices and reduced environmental impact [28].

Research findings indicate that proper byproduct management not only improves product quality but also enhances overall process economics [7]. For instance, after implementing comprehensive byproduct management strategies, methyl sulfate content in the final product can increase from approximately 99% to over 99.5% [7]. This improvement in purity directly translates to better performance in downstream applications and potentially higher market value [7] [10].

XLogP3

UNII

Related CAS

512-42-5 (hydrochloride salt)

562-54-9 (potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 31 of 33 companies (only ~ 6.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Dates

Metabolite identification and profile of endosulfan sulfate in three human liver preparations using liquid chromatography-high resolution mass spectrometry

Hwa-Kyung Lee, Tae Yeon Kong, Won-Gu Choi, Ju-Hyun Kim, Yongho Shin, Hye Suk Lee, Yong Sang Lee, Jeong-Han KimPMID: 32014661 DOI: 10.1016/j.jchromb.2020.121996

Abstract

In this study, we performed the metabolism of endosulfan sulfate in human liver preparations (human liver microsomes, S9 fractions and hepatocytes) to identify new metabolites using liquid chromatography-high resolution mass spectrometry (LC-HRMS). Endosulfan sulfate is a major oxidized metabolite of the organochlorine insecticide endosulfan, and it exhibits a similar toxicity to endosulfan. Six metabolites, including 5 novel metabolites of endosulfan sulfate, were identified in the three different human liver reaction mixtures and metabolic pathways of endosulfan sulfate were proposed. The phase I metabolites M1 and M2 were observed in human liver microsomes, S9 fractions and hepatocytes. M1 was suggested to be an endosulfan diol monosulfate and M2 was identified as (1,4,5,6,7,7-hexachloro-3-formylbicyclo[2,2,1]hept-5-en-2-yl)methyl hydrogen sulfate through the interpretation of the HRMS spectrum. The phase II metabolite M3 was produced as an endosulfan sulfate-GSH conjugate in those three liver preparations and transformed to M5 (dipeptide) in S9 fractions and hepatocytes. M3 was the most predominant metabolite identified in the three liver preparations. M4 was only detected in microsomes as an M2-GSH conjugate and was metabolized to M6 (monopeptide) in hepatocytes. These results are different from the metabolic pathway of endosulfan and suggest the possible detoxification metabolic reaction of endosulfan sulfate in living organisms.Electrical shear bonding strength reduction of resin-modified glass-ionomercement containing ionic-liquid: Concept and validation of a smart dental cement debonding-on-demand

Noboru Kajimoto, Emi Uyama, Kazumitsu Sekine, Kenichi HamadaPMID: 29848856 DOI: 10.4012/dmj.2017-361

Abstract

With improvement of bonding strength of recent dental cement, it is difficult nowadays to remove restorations without excessive force or vibration to tooth, occasionally resulting in damage of dentin, enamel, and dental root. Therefore, "smart" dental cement indicating strong bonding and easy debonding-on-demand simultaneously is required. In this research, resin-modified glass-ionomer-cement containing an ionic-liquid, tris(2-hydroxyethyl)methylammonium methylsulfate was produced, and the shear bonding strength before and after direct current application were evaluated. The prototype cement containing 15 to 20 mass% ionic-liquid indicated simultaneously no significant reduction of shear bonding strength from that of the original cement not containing ionic-liquid, and significant reduction of bonding strength to approximately 20% of that of the original cement after direct current application of more than 2 mmC/mm. The prototype cement in this research demonstrated that the concept of smart dental cement electrically debonding-on-demand is feasible.

Molecular understanding of the interaction of methyl hydrogen sulfate with ammonia/dimethylamine/water

Xia Sheng, Hailiang Zhao, Lin DuPMID: 28800534 DOI: 10.1016/j.chemosphere.2017.08.008

Abstract

Theoretical calculations at the B3LYP-D3/aug-cc-pVTZ (aug-cc-pV(T+d)Z for sulfur) level were used to investigate the contribution of methyl hydrogen sulfate (MHS) to new particle formation with the common atmospheric aerosol nucleation precursors including water (HO), ammonia (NH

), and dimethylamine (DMA). A typical characteristic feature of the MHS-containing complexes is the formation of six- or eight-membered ring structures via SOH⋯O (MHS donor), OH⋯O/N (H

O donor) and NH⋯O/N (NH

/DMA donor). The stability of the complexes was evaluated based on the calculated binding energies. The molecular interactions between three molecules are found to be more thermodynamically favorable than the complexes consisting two molecules. The red shifts of the SOH-stretching (MHS donor) vibrational transitions with respect to the isolated monomers are much larger than the red shifts of the OH (H

O donor) and NH-stretching (NH

/DMA donor) vibrational transitions. Topological analysis shows that the electron density and Laplacian at the bond critical points beyond the range of hydrogen bonding criteria for most of the complexes. This is due to the strong acid-base interaction between MHS and DMA or NH

, thus leads to a proton transfer from MHS to DMA or NH

. Remarkably, the atmospheric relevance of the MHS-containing complexes is much higher than H

SO

, which is evaluated by combining the calculated thermodynamic data and the concentrations of the reactant species. This study reveals the environmental fate of MHS could serve as nucleation centers in new particle formation.

Thermodynamic Analysis of the Transition of Liquid Crystals from Lamellar to Vesicular Phase

Yasutaka Enomoto, Yoko Imai, Kazuo TajimaPMID: 28239056 DOI: 10.5650/jos.ess16144

Abstract

Here, we report the results of thermodynamic analyses on the lamellar-vesicular transition for a cationic amphiphilic species, namely 2-hydroxyethyl di(alkanol)oxyethyl methylammonium methylsulfate (DEAE). Previously, we have shown that spontaneous vesicle formation from a L-lamellar liquid crystal (LC) phase only occurs on the addition of a quantitative amount of additives to the DEAE LC at certain temperatures and that this change occurs without the input of any extra mechanical energy. These lamellar-vesicular transitions occur in two steps: the first step is the formation of an excited state, caused by the solubilization of organic substances in the bilayer structure. The second step, induced by the addition of a small amount of inorganic salt to the excited LC state, is the transition from lamellar to vesicular phase. From our experimental data, the change in the Gibbs free energy was estimated by assuming an ideal electrical chemical potential. As a result, the thermodynamic parameters at 303 K for the lamellar-vesicular transition from the initial state (lamellar) to the final state (vesicle) were found to be approximately -2.7 kJ/mol for the Gibbs free energy, -14.6 kJ/mol for the enthalpy change, and -11.9 kJ/mol for the entropy change. Each state change was due to structural changes not only in the LC bilayers but also in the hydration structure of the surrounding water. Moreover, the most significant finding is that the free energy change in lamellar-vesicular transition is negative, which may be explained based on the stabilization of solubilized vesicles with respect to the unsolubilized lamellar phases.

New experimental density data and soft-SAFT models of alkylimidazolium ([C(n)C₁im]⁺) chloride (Cl⁻), methylsulfate ([MeSO₄]⁻), and dimethylphosphate ([Me₂PO₄]⁻) based ionic liquids

N Mac Dowell, F Llovell, N Sun, J P Hallett, A George, P A Hunt, T Welton, B A Simmons, L F VegaPMID: 24840068 DOI: 10.1021/jp501619y

Abstract

Ionic liquids have been shown to have application in several areas of importance in the context of sustainable industrial activity. One application of particular interest is the ability of certain ionic liquids to dissolve biomass. This clearly marks them as useful materials with application within biorefineries. In this contribution, we present new coarse-grained soft-SAFT models and experimental density data of chloride (Cl(-)), methylsulfate ([MeSO4](-)), and dimethylphosphate ([Me2PO4](-)) based ionic liquids which are relevant for biomass deconstruction processes. Model parameters were obtained by fitting to pure component temperature density data, and the models were subsequently tested by assessing their ability to accurately calculate viscosity and interfacial surface tension. We also developed models of mixtures of the ionic liquids with water and short-chain linear alcohols. We decomposed the contributions to the excess Gibbs energy of mixing to chemical and structural contributions, and used this to provide some insight into the driving forces for solubility of molecular species in these ionic liquids.Determination of trace levels of dimethyl sulfate in the presence of monomethyl sulfate by gas chromatography-mass spectrometry

Claudia Schäfer, Peter ZöllnerPMID: 23566920 DOI: 10.1016/j.chroma.2013.03.007

Abstract

During a routine determination of dimethyl sulfate in technical materials using gas chromatography-mass spectrometry (GC-MS), we found that residual monomethyl sulfate originating from a prior methylation reaction with dimethyl sulfate decomposed in the hot GC injection system to yield dimethyl sulfate and sulfuric acid. This thermal reaction leads to false positive or overestimated residue levels of dimethyl sulfate, accompanied by bad chromatographic peak shapes and poor precision and accuracy values. This short communication describes proper measures to counteract this problem and presents a fast, reliable and validated GC-MS method that is capable of determining dimethyl sulfate residues in the presence of monomethyl sulfate in technical materials using a simple dissolve-and-inject approach. Applying deuterated dimethyl sulfate as internal standard and with a sample weight of 25 mg, a limit of detection of 0.24 mg kg(-1) and a limit of quantification of 0.48 mg kg(-1) was achieved along with a linear range of 0.48-208.6 mg kg(-1). The method offers a precision of 9.1% and an accuracy of 96.5% at the limit of quantification and a precision of 3.6% and an accuracy of 93.8% at a dimethyl sulfate level of 1 mg kg(-1).Enhanced stability and activity of cellulase in an ionic liquid and the effect of pretreatment on cellulose hydrolysis

Sayantan Bose, Charles A Barnes, Jacob W PetrichPMID: 22006641 DOI: 10.1002/bit.23352

Abstract

We discuss the hydrolysis of cellulose using a pure cellulase: endo-1,4-β-D-glucanase (EG) from the fungus, Aspergillus niger, in buffer, the pure ionic liquid (IL), tris-(2-hydroxyethyl)-methylammonium methylsulfate (HEMA), and various mixtures of the two at different temperatures. Steady-state fluorescence and absorbance studies were performed to monitor the stability and activity of EG using cellulose azure as the substrate. EG attains its highest activity at 45°C in buffer and denatures at ∼55°C. On the other hand, HEMA imparts substantial stability to the enzyme, permitting the activity to peak at 75°C. The relative roles of temperature, viscosity, pH, polarity, and the constituent ions of the ILs on the hydrolysis reaction are examined. It is demonstrated that pretreatment of cellulose with ILs such as BMIM Cl, MIM Cl, and HEMA results in more rapid conversion to glucose than hydrolysis with cellulose that is not pretreated. The percent conversion to glucose from pretreated cellulose is increased when the temperature is increased from 45 to 60°C. Two different ILs are used to increase the efficiency of cellulose conversion to glucose. Cellulose is pretreated with BMIM Cl. Subsequent hydrolysis of the pretreated cellulose in 10-20% solutions of HEMA in buffer provides higher yields of glucose at 60°C. Finally, to our knowledge, this is the first study dealing with a pure endoglucanase from commercial A. niger. This enzyme not only shows higher tolerance to ILs, such as HEMA, but also has enhanced thermostability in the presence of the IL.Partial uncompetitive inhibition of horseradish peroxidase by a water-miscible ionic liquid [BMIM][MeSO4]

Jung Hee Park, Ik Keun Yoo, O Yul Kwon, Keungarp RyuPMID: 21487782 DOI: 10.1007/s10529-011-0618-4

Abstract

The ionic liquid, 1-butyl-3-methylimidazolium methylsulfate ([BMIM][MeSO(4)]), was used to investigate the catalytic mechanism of horseradish peroxidase (HRP). The ionic liquid decreased both K(m) and k(cat) values for the HRP-catalyzed oxidation of guaiacol (2-methoxyphenol) by H(2)O(2). These studies imply that [BMIM][MeSO(4)] inhibits the enzyme in an uncompetitive manner. The incorporation of substrate stabilization effects measured by a thermodynamic method into the partial uncompetitive inhibition scheme successfully describes HRP-catalysis in the presence of [BMIM][MeSO(4)], which participates as the inhibitor. The inhibition constant of the ionic liquid was 0.051 M. The turn-over number of the native HRP was almost 14-times higher than that of the HRP-ionic liquid complex indicating that [BMIM][MeSO(4)] does not form a dead-end complex with HRP.[Corneal changes after dimethyl sulfate burn]

H E SENNPMID: 21024387 DOI:

Abstract

Knoevenagel reaction in [MMIm][MSO₄]: synthesis of coumarins

Pedro Verdía, Francisco Santamarta, Emilia TojoPMID: 21623309 DOI: 10.3390/molecules16064379